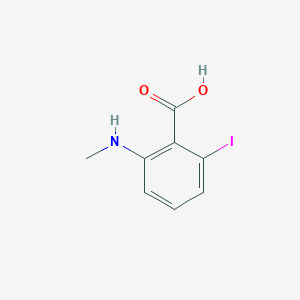

2-Iodo-6-(methylamino)benzoic acid

Description

Properties

IUPAC Name |

2-iodo-6-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCNLTCLYXYLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C(C(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Eschweiler–Clarke Reaction

The Eschweiler–Clarke reaction provides a classical approach for converting primary amines to tertiary amines using formaldehyde and formic acid. For 2-amino-6-iodobenzoic acid, this method facilitates selective N-methylation without affecting the iodine substituent or carboxylic acid group.

Procedure :

-

Substrate : 2-Amino-6-iodobenzoic acid (1.0 eq)

-

Reagents : Excess formaldehyde (5.0 eq), formic acid (3.0 eq)

-

Conditions : Reflux at 100–110°C for 12–24 hours under inert atmosphere.

-

Workup : Neutralization with NaOH, extraction with ethyl acetate, and recrystallization from ethanol/water.

Mechanistic Insight :

Formaldehyde reacts with the primary amine to form an imine intermediate, which is reduced by formic acid via hydride transfer. The carboxylic acid group remains intact due to its lower nucleophilicity under acidic conditions.

Reductive Methylation with Sodium Cyanoborohydride

Modern reductive methylation employs formaldehyde and sodium cyanoborohydride (NaBH3CN) in a milder, single-step process.

Procedure :

-

Substrate : 2-Amino-6-iodobenzoic acid (1.0 eq)

-

Reagents : Formaldehyde (2.5 eq), NaBH3CN (1.2 eq)

-

Conditions : Acetonitrile/acetic acid (4:1), 25°C, 6–8 hours.

-

Workup : Quenching with saturated NaHCO3, extraction with dichloromethane, and silica gel chromatography.

Advantages :

-

Higher selectivity and reduced side reactions compared to Eschweiler–Clarke.

-

Compatible with acid-sensitive functional groups due to neutral pH.

Sequential Iodination and Methylation of 2-Aminobenzoic Acid

Sandmeyer Iodination Followed by N-Methylation

This two-step protocol first introduces iodine at the 6-position of 2-aminobenzoic acid, followed by methylation of the amine.

Step 1: Iodination

-

Substrate : 2-Aminobenzoic acid (1.0 eq)

-

Conditions : 0–5°C, 2 hours; then KI (1.5 eq), 90°C, 10 minutes.

Step 2: Methylation

Key Considerations :

-

Carboxylic acid protection (e.g., methyl ester formation) may be necessary to prevent side reactions during iodination.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald–Hartwig Amination

This method constructs the methylamino group via C–N coupling, leveraging palladium catalysts to introduce the methylamine moiety directly onto iodinated benzoic acid derivatives.

Procedure :

-

Substrate : 2-Iodo-6-bromobenzoic acid (1.0 eq)

-

Reagents : Methylamine (2.0 eq), Pd(OAc)2 (5 mol%), Xantphos (10 mol%)

Limitations :

-

Requires pre-functionalized halogenated substrates.

Comparative Analysis of Synthetic Routes

Emerging Techniques and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(methylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Involvement in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Substitution conditions: Typically involve catalysts like palladium or nickel under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler, reduced forms.

Scientific Research Applications

Overview

2-Iodo-6-(methylamino)benzoic acid is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in numerous chemical reactions, making it valuable for developing new therapeutic agents and industrial applications.

Medicinal Chemistry

This compound has been explored for its antimicrobial properties. Research indicates that derivatives of anthranilic acid, which share structural similarities with this compound, exhibit significant antitubercular activity against Mycobacterium tuberculosis by inhibiting essential enzymes like MabA (FabG1) involved in fatty acid synthesis . This suggests that this compound could be a promising scaffold for developing new antitubercular agents.

Case Study : A study on anthranilic acid derivatives showed that modifications to the carboxylic acid moiety can enhance biological activity, indicating that similar modifications to this compound could yield potent antimicrobial agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex molecules through reactions such as:

- Suzuki Coupling Reactions : Used to form carbon-carbon bonds, facilitating the synthesis of biaryl compounds which are important in pharmaceuticals .

- Oxidizing Agent Precursor : It can be converted into 2-Iodoxybenzoic acid (IBX), which is a well-known oxidizing agent used in synthetic organic chemistry .

Table 1: Summary of Synthetic Applications

| Application Type | Description |

|---|---|

| Antimicrobial Agents | Potential use in developing drugs against resistant bacterial strains |

| Carbon-Carbon Bond Formation | Utilized in Suzuki coupling for synthesizing biaryl compounds |

| Oxidation Reactions | Precursor for IBX, an important oxidizing agent |

Environmental Chemistry

The compound is also being investigated for its role in detoxifying organophosphorus nerve agents. Its ability to react with these toxic substances could lead to the development of safer methods for decontamination and remediation efforts .

Mechanism of Action

The mechanism by which 2-Iodo-6-(methylamino)benzoic acid exerts its effects involves interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes in research and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Analysis

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-Iodo-6-(methylamino)benzoic acid | Iodo (2-), Methylamino (6-) | ~278.18 | Bulky iodine, basic methylamino group |

| 2-Iodobenzoic acid | Iodo (2-) | ~248.03 | Simple iodinated benzoic acid |

| p-(Dimethylamino)benzoic acid | Dimethylamino (4-) | 165.18 | Para-substituted tertiary amine |

| DX-CA-[S2200] | Methoxy-oxoethyl (2-) | Not provided | Methoxy and methylamino on oxoethyl sidechain |

| 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid | Hydroxy (3-), Methoxy (2-), Methoxymethyl (6-) | 212.20 | Multiple oxygen-containing groups |

Key Observations :

- Halogen vs. Alkyl/Amino Groups: The iodine in this compound increases molecular weight and steric hindrance compared to non-halogenated analogs like p-(dimethylamino)benzoic acid .

- Substituent Position: Ortho-substituted iodine and para-substituted methylamino groups create distinct electronic effects (e.g., dipole moments) compared to para-substituted dimethylamino derivatives .

- Functional Group Diversity: Compounds like DX-CA-[S2200] and 3-hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid prioritize oxygen-rich substituents, which enhance hydrophilicity but reduce basicity compared to methylamino-containing analogs .

Physicochemical Properties

- Solubility: The iodine substituent in this compound reduces aqueous solubility compared to hydroxylated analogs (e.g., 3-hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid). However, the methylamino group may improve solubility in acidic media via protonation .

- Acidity: The electron-withdrawing iodine atom at the ortho position increases the carboxylic acid’s acidity (lower pKa) compared to p-(dimethylamino)benzoic acid, where the para-dimethylamino group exerts an electron-donating effect .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Iodo-6-(methylamino)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of iodinated benzoic acid derivatives often involves nucleophilic substitution or coupling reactions. For structurally similar compounds (e.g., 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid), heating at 45°C for 1 hour under controlled stoichiometry yielded quantitative results . Optimization includes adjusting solvent polarity (e.g., DMF or ethanol), temperature (45–60°C), and catalysts (e.g., Pd for cross-coupling). Purification via recrystallization or silica gel chromatography is advised .

Q. How should researchers safely handle and purify this compound to minimize hazards?

- Methodological Answer : Due to risks of skin/eye irritation and corrosion, use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood . For spills, neutralize with 5% NaOH and rinse with copious water . Purification involves dissolving in minimal ethanol, followed by slow precipitation in ice-cold water. Assess purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (reference: 160–164°C for analogous iodobenzoic acids) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Use H/C NMR to confirm aromatic proton environments and substituent positions. For example, H NMR (DMSO-d6) of a related compound showed δ = 3.86 ppm for methoxy groups . IR spectroscopy identifies carboxylic acid (1700–1720 cm) and amine (3300–3500 cm) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight (expected ~293 g/mol for CHINO) .

Advanced Research Questions

Q. How do electronic effects of the methylamino and iodo substituents influence the acidity and reactivity of this compound?

- Methodological Answer : The electron-donating methylamino group decreases acidity (raises pKa), while the electron-withdrawing iodo group has the opposite effect. Compare pKa values via potentiometric titration or computational models (e.g., DFT). For example, 4-(methylamino)benzoic acid derivatives exhibit pKa shifts of ~1–2 units compared to unsubstituted analogs . Reactivity in coupling reactions (e.g., Suzuki-Miyaura) can be predicted using Hammett σ constants .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how does its structure-activity relationship compare to analogs?

- Methodological Answer : Test antioxidant activity via DPPH radical scavenging assays or antimicrobial efficacy via minimum inhibitory concentration (MIC) tests. Structurally similar compounds (e.g., 4-(methylamino)benzoic acid) showed enhanced catalytic properties when incorporated into silica matrices, suggesting potential bioactivity . Compare SAR by synthesizing analogs (e.g., replacing iodo with bromo) and evaluating cytotoxicity (MTT assay) or enzyme inhibition (kinase profiling) .

Q. How can computational chemistry models predict the metabolic pathways or degradation products of this compound?

- Methodological Answer : Use software like Gaussian or Schrödinger Suite for DFT-based metabolic pathway prediction. For example, methylamino groups may undergo N-demethylation, while the iodo substituent could be displaced via glutathione conjugation. Compare with metabolites of related compounds (e.g., DX-CA-[S2200], a methylamino-containing benzoic acid derivative) . Validate predictions using LC-MS/MS analysis of incubated liver microsomes .

Q. What strategies resolve contradictions in experimental data, such as inconsistent melting points or NMR spectra for this compound?

- Methodological Answer : Re-evaluate synthesis conditions (e.g., solvent purity, drying time) and confirm crystallinity via X-ray diffraction. For NMR discrepancies, ensure complete deuteration of solvents and rule out tautomerism. Cross-reference with published data for analogous compounds (e.g., 2-iodosobenzoic acid, melting point 217.5–220°C ). Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous proton assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.